4,4'-Dihydroxy-alpha-methylstilbene

説明

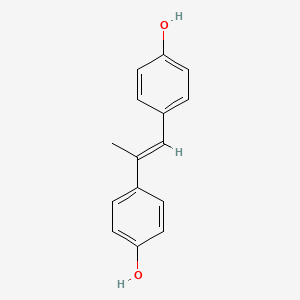

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12/h2-10,16-17H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNXCGMIMVLCRP-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Scientific Significance of Stilbenoids

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered considerable attention in contemporary chemical and biological sciences. nih.gov Characterized by a C6-C2-C6 backbone, these molecules are synthesized by plants in response to stress, such as infection or UV radiation, acting as phytoalexins. nih.govwiley-vch.de Their structural diversity, arising from different hydroxylation and methoxylation patterns on the two phenyl rings, gives rise to a wide array of biological activities. nih.gov

The most well-known stilbenoid, resveratrol (B1683913), has been the subject of extensive research, demonstrating antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. nih.gov This has spurred investigations into other stilbenoids, with the aim of discovering compounds with enhanced or more specific activities. nih.govresearchgate.netnih.gov The general biological significance of stilbenoids is summarized in the following table.

| Biological Activity | Description | Key Stilbenoid Examples |

| Antioxidant | Scavenge free radicals and reduce oxidative stress. nih.govresearchgate.net | Resveratrol, Pterostilbene |

| Anti-inflammatory | Modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. nih.gov | Resveratrol, Piceatannol |

| Anticancer | Inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. nih.govmdpi.com | Resveratrol, Combretastatin |

| Neuroprotective | Protect against neurodegenerative diseases. nih.gov | Resveratrol, Pterostilbene |

| Cardioprotective | Protect the cardiovascular system through various mechanisms, including inhibiting platelet aggregation. nih.gov | Resveratrol |

Foundational Research and Current Trajectories for 4,4 Dihydroxy Alpha Methylstilbene

Established Synthetic Pathways for this compound

The synthesis of this compound (DHAMS) is achieved through several established chemical reactions, with condensation reactions being the most prominent. These methods are valued for their efficiency and the ability to construct the core stilbene scaffold from readily available precursors.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of DHAMS, involving the formation of a carbon-carbon double bond to link two phenolic moieties. A frequently cited method involves the acid-catalyzed condensation of phenol (B47542) with chloroacetone (B47974). benchchem.comresearchgate.net In this reaction, concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the electrophilic attack of the protonated chloroacetone on two molecules of phenol, ultimately leading to the formation of the DHAMS structure. benchchem.com

Another significant condensation pathway is the Claisen-Schmidt condensation. This reaction typically involves an aldehyde and a ketone in the presence of a base or acid catalyst. jocpr.comtsijournals.com For the synthesis of DHAMS, this would involve the reaction between 4-hydroxybenzaldehyde (B117250) and 4-hydroxyacetophenone. benchchem.com The reaction proceeds via an aldol (B89426) addition intermediate, which then undergoes dehydration to yield the α,β-unsaturated ketone structure characteristic of stilbenes. benchchem.comtsijournals.com

These condensation methods offer reliable routes to DHAMS, with the choice of reactants and conditions allowing for control over the reaction outcome and purity of the final product.

Alternative and Novel Synthetic Approaches to this compound

Beyond classical condensation reactions, other synthetic strategies common for stilbene synthesis can be considered as alternative or novel approaches for preparing DHAMS. While not always explicitly documented for this specific compound, these methods offer potential advantages in terms of yield, stereoselectivity, and functional group tolerance. wiley-vch.de

The Wittig reaction , for instance, provides a powerful tool for alkene synthesis. wiley-vch.de This would involve reacting a triphenylphosphonium ylide derived from a benzyl (B1604629) halide with a benzaldehyde (B42025) derivative. The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, often provides higher yields of the trans-isomer, which is a desirable feature in stilbene synthesis. wiley-vch.de

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , represent another advanced approach. wiley-vch.de This reaction could form the central aryl-aryl bond of the stilbene structure. Similarly, the McMurry coupling , which involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent, could be employed to synthesize the symmetrical stilbene backbone. wiley-vch.de These modern synthetic methods provide a broader toolbox for chemists to access DHAMS and its derivatives.

Table 1: Overview of Synthetic Methodologies for this compound

| Synthetic Method | Precursors | Key Reagents/Conditions | Primary Bond Formation |

|---|---|---|---|

| Acid-Catalyzed Condensation | Phenol, Chloroacetone | Concentrated Sulfuric Acid | C-C bond |

| Claisen-Schmidt Condensation | 4-Hydroxybenzaldehyde, 4-Hydroxyacetophenone | Base (e.g., NaOH) or Acid Catalyst | C=C double bond (via dehydration) |

| Wittig Reaction | Benzyltriphenylphosphonium salt, Benzaldehyde derivative | Strong base | C=C double bond |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Palladium catalyst, Base | C-C bond |

| McMurry Coupling | Two equivalents of a benzaldehyde derivative | Low-valent titanium (e.g., TiCl₃/LiAlH₄) | C=C double bond |

Role of this compound as a Key Intermediate and Precursor in Organic Synthesis

The chemical structure of this compound, featuring reactive hydroxyl groups and a modifiable stilbene core, makes it a valuable intermediate for the synthesis of more complex molecules. benchchem.com Its utility spans from creating novel polymers to generating functional analogues with specific chemical or biological activities.

Derivatization Strategies for Functional Analogues of this compound

The two phenolic hydroxyl groups on the DHAMS molecule are primary sites for derivatization. These groups can undergo a variety of chemical transformations to produce a wide range of functional analogues. A key application of DHAMS is as an intermediate in the synthesis of thermotropic liquid crystalline polymers. usbio.net This often involves converting the hydroxyl groups into other functional groups that promote the formation of liquid crystal phases.

For example, etherification of the hydroxyl groups, such as in the synthesis of 4,4′-bis(10-hydroxydecyloxy)-α-methylstilbene, introduces long alkyl chains that can influence the material's mesomorphic properties. researchgate.net This derivative can then be used in polycondensation reactions to create advanced polymers. Esterification is another common strategy to modify the properties of phenolic compounds, potentially enhancing their stability or solubility.

Structural Modifications for Tailored Chemical Reactivity

Modifying the core structure of DHAMS allows for the fine-tuning of its chemical reactivity and physical properties. The inherent reactivity of the molecule is largely influenced by the electron-donating hydroxyl groups, which, for instance, are crucial for its antioxidant properties. benchchem.com

Structural modifications can include altering the substitution pattern on the aromatic rings or changing the group at the alpha position. Introducing electron-withdrawing or electron-donating groups onto the phenyl rings can modulate the electronic properties of the entire molecule, affecting its reactivity in subsequent reactions or its interaction with biological targets. The methyl group at the alpha position also plays a role in the molecule's conformation and steric profile. Replacing it with other alkyl groups or functional groups could be a strategy to tailor the molecule for specific applications, such as in the design of new materials or pharmaceutical leads.

Table 2: Examples of Derivatization and Structural Modification of this compound

| Modification Type | Example Derivative | Purpose/Application |

|---|---|---|

| Etherification | 4,4′-bis(10-hydroxydecyloxy)-α-methylstilbene | Precursor for liquid crystalline polymers |

| Isotopic Labeling | 4,4'-Dihydroxy-trans-α-methylstilbene-d3 | Intermediate for synthesis of thermotropic liquid crystalline polymers; used in analytical studies |

| Polymerization | Poly(ether phosphonate)s | Creation of polymers with specific thermal and optical properties |

Advanced Materials Applications of 4,4 Dihydroxy Alpha Methylstilbene Derivatives

Liquid Crystalline Polymers Incorporating 4,4'-Dihydroxy-alpha-methylstilbene Mesogens

The integration of mesogenic units, such as this compound (DHAMS), into polymer backbones has given rise to a significant class of advanced materials known as liquid crystalline polymers (LCPs). These materials uniquely combine the properties of conventional polymers with the anisotropic characteristics of liquid crystals. The rigid, rod-like structure of the DHAMS mesogen, when incorporated into polymer chains, can induce self-assembly into ordered liquid crystalline phases, leading to materials with exceptional thermal and mechanical properties.

Synthesis and Characterization of Liquid Crystalline Polyethers from this compound

Thermotropic polyethers have been successfully synthesized using 4,4'-dihydroxy-α-methylstilbene (referred to as HMS in some literature) as the core mesogenic unit. tandfonline.com The synthesis typically involves a polycondensation reaction between DHAMS and various α,ω-dihaloalkanes, which act as flexible spacers, in the presence of a base. researchgate.net For instance, a series of polyethers and copolyethers were synthesized and characterized using DHAMS and flexible spacers with an even number of methylene (B1212753) units, such as 1,6-dibromohexane, 1,8-dibromooctane, 1,10-dibromodecane, and 1,12-dibromododecane. tandfonline.com The resulting polymers, designated as HMS-X where X is the number of methylene units in the spacer, exhibit thermotropic liquid crystalline behavior. tandfonline.com

The characterization of these polymers confirms their liquid crystalline nature, with techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) being crucial for identifying thermal transitions and mesophase textures. The crystalline and liquid crystalline phases of these homopolymers and copolymers are generally kinetically controlled. tandfonline.com

The length and parity (odd or even number of atoms) of the flexible spacers connecting the DHAMS mesogens play a critical role in determining the mesophase behavior and thermal properties of the resulting polyethers. tandfonline.commdpi.com A distinct odd-even effect is observed in the liquid crystalline-isotropic thermal transition temperatures. tandfonline.com This phenomenon arises from the conformational constraints imposed by the spacer length on the orientation of the rigid mesogenic units. mdpi.com Even-numbered spacers tend to align the mesogens in a more extended, linear fashion, while odd-numbered spacers result in a bent or tilted arrangement. mdpi.com

For polyethers based on DHAMS and spacers with an even number of methylene units, both the quasi-equilibrium values of the liquid crystalline-isotropic thermal transition temperatures and their associated thermodynamic parameters show this odd-even dependence. tandfonline.com The length of the flexible spacer can also influence the type of mesophase formed; for example, in some systems, increasing spacer length can shift the phase from a hexagonal columnar phase to a smectic A phase. researchgate.net The stability of the liquid crystal phase and the isotropic temperature are heavily influenced by the length of both the flexible spacer and any terminal alkyl groups. nih.gov

Table 1: Examples of Synthesized Polyethers and Copolyethers Based on 4,4'-dihydroxy-α-methylstilbene (DHAMS)

| Polymer/Copolymer Designation | Flexible Spacer(s) (Methylene Units) |

|---|---|

| HMS-6 | 6 |

| HMS-8 | 8 |

| HMS-10 | 10 |

| HMS-12 | 12 |

| HMS-6/7 | 6 and 7 |

| HMS-6/9 | 6 and 9 |

| HMS-8/11 | 8 and 11 |

Data sourced from a study on the synthesis and characterization of thermotropic polyethers. tandfonline.com

Copolymerization is a key strategy to modify and enhance the properties of LCPs derived from DHAMS. By introducing a second type of flexible spacer or comonomer, properties such as solubility and molecular weight can be significantly altered. tandfonline.com For instance, while homopolymers based on DHAMS and spacers with even-even combinations of methylene units often exhibit low solubility and result in low molecular weights, high molecular weight copolymers can be successfully obtained when using odd-even combinations of flexible spacers. tandfonline.com

Copolymerization experiments are also a valuable tool for extrapolating the properties of ideal, high-molecular-weight homopolymers. The thermal transition temperatures of homopolymers, "corrected" for high molecular weights, can be determined from such copolymerization studies. tandfonline.com This approach helps in understanding the intrinsic properties of the polymer systems, separating them from effects caused by low molecular weight or processing history. The introduction of different comonomers can also be used to create materials with specific functionalities, such as incorporating macroheterocyclic ligands like crown ethers. acs.org

Development of Liquid Crystalline Epoxy Resins Derived from Diglycidyl Ether of this compound

Liquid crystalline epoxy networks (LCENs) represent a class of materials that merge the processability and network-forming capabilities of epoxy resins with the orientational order of liquid crystals. researchgate.net A key precursor in this area is the diglycidyl ether of 4,4'-dihydroxy-α-methylstilbene (DGEDHMS). researchgate.netumich.edu These resins are synthesized by reacting DHAMS with an excess of epichlorohydrin. The resulting DGEDHMS monomer can then be cured with various hardening agents to form a cross-linked, three-dimensional network that can exhibit liquid crystalline order.

These materials are gaining attention for applications such as smart coatings, adhesives, and sensors due to their unique combination of mechanical, thermal, and stimuli-responsive properties. researchgate.net The ability to form ordered domains within a thermoset network allows for the development of materials with enhanced properties, such as improved fracture toughness compared to conventional epoxies. researchgate.net

The curing of DGEDHMS with a curing agent, such as sulfanilamide, is a critical step that dictates the final morphology and properties of the material. researchgate.net During the curing process, phase transformations from an isotropic to a liquid crystalline phase can occur. umich.edu The curing temperature profile has a dramatic effect on the resulting liquid crystalline domain size. researchgate.net

When cured, these systems form a three-dimensional network structure. nih.gov The reaction between the epoxy groups of DGEDHMS and the curing agent (often an amine) leads to cross-linking. tetrawill.com The final morphology can consist of finely dispersed liquid crystalline domains within the cross-linked epoxy matrix. The size and distribution of these domains are highly dependent on the curing schedule. For example, specific temperature steps during curing can control the LC domain size, which in turn affects the material's fracture behavior. researchgate.net The toughest variants of these LCEs exhibit complex toughening mechanisms, including the formation of numerous microcracks ahead of a primary crack, which can significantly increase fracture toughness. researchgate.net

The rheological behavior of liquid crystalline epoxy networks is complex and reflects the interplay between the developing polymer network and the liquid crystalline order. The viscosity and viscoelastic properties of the resin change significantly during the curing process. Initially, the system behaves as a low-viscosity liquid. As the curing reaction proceeds, the molecular weight increases, and cross-linking begins, leading to a rapid increase in viscosity until the gel point is reached.

The presence of mesogenic groups influences this behavior. The self-organization of the mesogens into liquid crystalline domains can affect the flow properties of the material before and during the initial stages of curing. The alignment of these domains under shear can lead to anisotropic rheological behavior. Understanding this behavior is crucial for processing these materials, as the flow history can impact the final orientation of the liquid crystalline domains and, consequently, the macroscopic properties of the cured material.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DHAMS |

| Diglycidyl Ether of this compound | DGEDHMS |

| 1,6-dibromohexane | - |

| 1,8-dibromooctane | - |

| 1,10-dibromodecane | - |

| 1,12-dibromododecane | - |

| Sulfanilamide | - |

Integration of this compound Moieties into Polyphosphates and Polyurethanes

The difunctional nature of this compound (DHAMS), with its two phenolic hydroxyl groups, allows for its integration as a diol monomer into condensation polymers like polyphosphates and polyurethanes.

Polyphosphates: Polyphosphates are polymers characterized by phosphoester bonds in their backbone. The synthesis of polyphosphates containing DHAMS can be achieved through solution polycondensation. This typically involves the reaction of DHAMS with a phosphorodichloridate, such as 4-substituted phenylazo-4′-phenyloxydecylphosphorodichloridates. researchgate.net The resulting polymers incorporate the stilbene (B7821643) moiety as a repeating unit in the main chain, which can influence the material's properties, including its solubility and thermal behavior. researchgate.net The general structure of such polymers consists of the DHAMS residue alternating with the phosphate (B84403) group. The synthesis and characterization of these polymers can be confirmed using techniques like FTIR spectroscopy, as well as 1H and 31P NMR. researchgate.net

Thermotropic and Electro-Optical Properties of this compound-based Materials

Polymers derived from this compound often exhibit liquid crystalline properties, making them suitable for applications in optical and electronic devices. These properties are a direct result of the rigid, rod-like nature of the stilbene mesogen.

Analysis of Mesomorphic Phase Behavior and Kinetics of Transitions

Thermotropic polymers based on this compound (HMS) can form liquid crystalline phases when heated. tandfonline.com These materials, such as polyethers synthesized from HMS and flexible alkane spacers, exhibit distinct phase transitions from a crystalline solid to a liquid crystalline phase (e.g., nematic) and finally to an isotropic liquid. tandfonline.com

The phase behavior is highly dependent on the length and nature of the flexible spacers connecting the rigid HMS mesogens. For example, in polyethers based on HMS and flexible spacers with an even number of methylene units, both crystalline and liquid crystalline phases are observed. tandfonline.com The kinetics of the phase transitions are a critical factor, with studies showing that both the crystalline and liquid crystalline phases can be kinetically controlled. tandfonline.com The transition temperatures, such as the melting temperature (Tm) and the nematic-to-isotropic transition temperature (Tni), are key parameters characterizing these materials.

Table 1: Thermal Transition Temperatures of Homopolymers Based on this compound (HMS) and Flexible Spacers Note: This table is representative and based on findings for thermotropic polyethers. Actual values can vary based on molecular weight and synthetic conditions.

| Spacer Length (Methylene Units) | Melting Temp (Tm) (°C) | Nematic-Isotropic Temp (Tni) (°C) |

|---|---|---|

| Even Numbered Spacers | Varies | Varies |

| Odd Numbered Spacers | Varies | Varies |

The study of copolymers has been used to determine the "corrected" thermal transition temperatures for high molecular weight homopolymers, helping to understand the intrinsic properties of the polymer systems without the influence of low molecular weight effects. tandfonline.com

Electrohydrodynamic Instabilities in Polymeric Nematics

Nematic liquid crystals, including polymeric nematics derived from monomers like this compound, can exhibit electrohydrodynamic (EHD) instabilities when subjected to an external electric field. aip.orgacs.orgrri.res.in This phenomenon arises from the coupling of fluid flow, director orientation, and charge transport within the anisotropic fluid.

When a thin layer of a nematic liquid crystal with negative dielectric anisotropy and positive conductivity anisotropy is placed under a low-frequency AC or DC electric field, a characteristic convective pattern known as "Williams domains" can form. rri.res.in This instability has a specific threshold voltage. ras.ru While much of the foundational research has been on small-molecule liquid crystals, thermotropic nematic polymers also display these instabilities. acs.org The study of these instabilities is crucial for applications in displays and optical light shutters. The threshold voltage for the onset of EHD instability depends on various material parameters, including dielectric anisotropy, conductivity anisotropy, viscosity, and elastic coefficients. ras.ruresearchgate.net In polymeric nematics, the higher viscosity generally influences the dynamics and threshold conditions of these instabilities compared to their low-molecular-weight counterparts.

Table 2: Factors Influencing EHD Instability Threshold Voltage in Nematic Liquid Crystals

| Parameter | Influence on Threshold Voltage |

|---|---|

| Dielectric Anisotropy (Δε) | A key factor; instability is common in materials with negative Δε. rri.res.inras.ru |

| Conductivity Anisotropy (σa) | Positive σa is typically required for the standard EHD mechanism. rri.res.in |

| Viscosity | Higher viscosity generally leads to higher threshold voltages. |

| Elastic Coefficients | Affect the restoring force against director deformation. ras.ru |

| Field Frequency | The threshold voltage is frequency-dependent. researchgate.net |

Optical Properties and Photo-responsiveness of Stilbene-Containing Polymers

A key feature of polymers incorporating the this compound moiety is their photo-responsiveness, which originates from the photoisomerization of the stilbene double bond. nih.govrsc.org Stilbene can exist in two isomeric forms: the thermodynamically more stable trans isomer and the cis isomer. Upon irradiation with ultraviolet (UV) light, the trans isomer can convert to the cis isomer. nih.govcaltech.edu This process is often reversible, with the cis isomer reverting to the trans form either thermally or upon irradiation with a different wavelength of light. nih.gov

This trans-cis isomerization induces a significant change in the molecular geometry, from a linear shape in the trans state to a bent shape in the cis state. When the stilbene unit is part of a polymer chain, this molecular-level change can be translated into macroscopic changes in the material's properties. For example, it can be used to control the assembly and disassembly of supramolecular polymers or alter the phase behavior of liquid crystalline polymers. rsc.orgrsc.org The kinetics of this photoisomerization and the photostationary state (the equilibrium ratio of cis to trans isomers under continuous irradiation) are influenced by the polymer matrix and the presence of other molecules, such as sensitizers. caltech.edursc.org

The fluorescence of the stilbene chromophore is another important optical property. The emission characteristics can be influenced by the local environment and can be quenched by certain molecules, which opens up possibilities for creating chemical sensors. tandfonline.com

Biological Activities and Mechanistic Investigations of 4,4 Dihydroxy Alpha Methylstilbene

Estrogenic Activity Profiling of 4,4'-Dihydroxy-alpha-methylstilbene and Analogues

In Vitro Estrogen Receptor Binding Studies

The estrogenic activity of various stilbene (B7821643) derivatives, including this compound, has been evaluated through in vitro binding assays with the rat uterus estrogen receptor. jst.go.jp Research indicates that this compound exhibits high estrogenic activity in these binding assays. jst.go.jpresearchgate.net This suggests a strong interaction between the compound and the estrogen receptor, which is a key step in initiating an estrogenic response.

The binding affinity of a compound to the estrogen receptor is a critical determinant of its estrogenic potential. In these studies, the ability of this compound to displace a radiolabeled estrogen from the receptor is measured. A higher displacement indicates a stronger binding affinity. The strong binding observed for this compound places it in a group of highly active stilbene derivatives. jst.go.jpresearchgate.net

Cellular Reporter Assays for Estrogenic Response in Cell Lines

Cellular reporter assays are instrumental in understanding the functional consequences of estrogen receptor binding. These assays typically utilize estrogen-responsive human breast cancer cell lines, such as MCF-7, which contain estrogen receptors and a reporter gene system that is activated upon receptor binding. jst.go.jpresearchgate.net When an estrogenic compound binds to the estrogen receptor in these cells, it triggers a signaling cascade that results in the expression of the reporter gene, which can be quantified to determine the level of estrogenic activity.

Studies using such reporter assays have demonstrated that this compound induces a high estrogenic response. jst.go.jpresearchgate.net This confirms that the binding of this compound to the estrogen receptor is productive, leading to the transcriptional activation of estrogen-responsive genes. The magnitude of this response is comparable to that of other potent estrogens. jst.go.jpresearchgate.net

| Compound | Estrogenic Activity Level | Cell Line Used |

| This compound | High | MCF-7 |

| Diethylstilbestrol (B1670540) (DES) | High | MCF-7 |

| 4,4'-Dihydroxystilbene | High | MCF-7 |

| Resveratrol (B1683913) | Low | MCF-7 |

| 4-Hydroxystilbene | Moderate | MCF-7 |

Structural Requirements for Estrogenic Activity: A Structure-Activity Relationship (SAR) Analysis

The estrogenic activity of stilbene derivatives is intricately linked to their molecular structure. A crucial structural feature for high estrogenic activity is the presence of a para-hydroxyl group on at least one of the phenyl rings. jst.go.jp This hydroxyl group is thought to mimic the phenolic hydroxyl group of estradiol (B170435), the primary female sex hormone, allowing it to bind to the estrogen receptor.

Furthermore, the presence of a lipophilic group attached to the vinyl chain of the stilbene backbone can significantly enhance estrogenic effects. mdpi.com In the case of this compound, the methyl group at the alpha position serves as this lipophilic substituent. This is supported by the observation that this compound and the well-known synthetic estrogen, diethylstilbestrol (DES), which also has lipophilic ethyl groups, exhibit very strong estrogenic effects compared to 4,4'-dihydroxystilbene, which lacks such a substituent. mdpi.com The hydrophobicity of the linkage between the phenyl rings also plays a role in determining the level of estrogenic activity. jst.go.jp

Antioxidant Properties and Molecular Mechanisms of this compound

In Vitro Radical Scavenging Assays

The antioxidant potential of this compound has been investigated using various in vitro radical scavenging assays. These assays measure the ability of a compound to neutralize stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govresearchgate.netmdpi.com

Research has shown that 4,4'-dihydroxy-trans-stilbene (a closely related analogue) demonstrates significant radical scavenging activity. nih.govresearchgate.net This activity is attributed to the presence of hydroxyl groups on the phenyl rings, which can donate a hydrogen atom to a radical, thereby stabilizing it and preventing it from causing oxidative damage to cellular components. The reaction kinetics with galvinoxyl radical have also been used to evaluate the antioxidant activity of stilbene derivatives. nih.govresearchgate.net

Comparative Antioxidant Efficacy with Resveratrol and Related Stilbenoids

Comparative studies have been conducted to evaluate the antioxidant efficacy of this compound and its analogues relative to resveratrol, a well-known natural stilbenoid with antioxidant properties.

One study found that 4,4'-dihydroxy-trans-stilbene exhibited remarkably higher antioxidant activity than resveratrol. nih.govresearchgate.net This enhanced activity was observed in assays measuring the reaction kinetics with galvinoxyl radical and the inhibition of free-radical-induced peroxidation of human erythrocyte ghosts. nih.govresearchgate.net Another study comparing trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene with resveratrol found that the former was even more potent than resveratrol in antioxidative tests against peroxynitrite-induced damage in human blood platelets. nih.gov These findings suggest that the specific arrangement and number of hydroxyl groups on the stilbene scaffold are critical determinants of antioxidant capacity.

| Compound | Comparative Antioxidant Activity | Assay Method |

| 4,4'-Dihydroxy-trans-stilbene | Higher than Resveratrol | Reaction kinetics with galvinoxyl radical, inhibition of erythrocyte ghost peroxidation |

| trans-3,3',5,5'-Tetrahydroxy-4'-methoxystilbene | More potent than Resveratrol | Peroxynitrite-induced damage in human blood platelets |

In Vitro Cytotoxicity and Antiproliferative Effects of this compound

Research suggests that this compound may possess anti-inflammatory, antioxidant, and potential anticancer properties, though this remains an active area of investigation. ontosight.ai Its antioxidant activity is thought to stem from its capacity to scavenge free radicals. ontosight.ai

While specific studies on the cytotoxicity of this compound are limited, research on its close structural analog, 4,4′-dihydroxy-trans-stilbene (DHS), provides valuable insights. DHS has demonstrated greater cytotoxicity than its parent compound, resveratrol, against human promyelocytic leukemia (HL-60) cells. researchgate.net Furthermore, studies on Lewis lung carcinoma (LLC) cells indicated that DHS induced a cell death rate of approximately 32% at a concentration of 5 μM. nih.gov Trypan blue staining confirmed a dose-dependent decrease in cell viability, with reductions of about 30% and 49% at DHS concentrations of 7.5 μM and 10 μM, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of the Analog 4,4′-dihydroxy-trans-stilbene (DHS) on Lewis Lung Carcinoma (LLC) Cells

| Concentration of DHS (μM) | Effect on LLC Cell Viability |

|---|---|

| 5 | ~32% initial cell death rate |

| 7.5 | ~30% reduction in cell viability |

| 10 | ~49% reduction in cell viability |

The antiproliferative effects of the analog 4,4′-dihydroxy-trans-stilbene (DHS) are linked to its ability to induce apoptosis and modulate the cell cycle. nih.gov In studies involving Lewis lung carcinoma, DHS was found to impair cell cycle progression, leading to a reduction in the number of cells in the G1 phase and a notable accumulation of pre-G1 events, which is correlated with apoptosis. nih.gov This suggests that DHS can inhibit cancer cell growth by triggering programmed cell death. nih.gov

The molecular mechanisms underlying the biological effects of this compound are thought to involve interactions with various enzymes and receptors. ontosight.ai For its analog, 4,4′-dihydroxy-trans-stilbene (DHS), the antiproliferative effects have been attributed to the inhibition of DNA polymerase delta activity and DNA replication. researchgate.net Additionally, DHS has been shown to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis. nih.gov In vivo studies have also revealed that DHS can modulate the tumor microenvironment, in part by influencing autophagy. nih.gov

Metabolite Role of this compound in Biotransformation Pathways

This compound is recognized as a stilbenol and has been identified as a metabolite in mice. nih.govebi.ac.uk

Stilbene derivatives undergo various enzymatic biotransformation reactions within biological systems. These modifications, which include processes like methylation and hydroxylation, can alter the chemical properties and biological activity of the compounds. nih.gov The presence and position of hydroxyl groups on the stilbene structure are crucial for their biological effects. nih.gov In the body, stilbenes can be metabolized through glucuronidation and sulfation, which increases their stability and solubility, facilitating their transport to different organs where they can exert their biological effects before being excreted.

Microbial biotransformation is a significant process in the degradation of environmental contaminants, including estrogenic compounds. nih.govfrontiersin.org Various microorganisms, such as Serratia marcescens and Stenotrophomonas tumulicola, have been identified that can degrade estrogens. nih.gov The degradation can occur through growth-linked or non-growth-linked (cometabolic) reactions. tamu.edu While the microbial degradation of numerous stilbenes and related estrogenic compounds has been documented, specific studies identifying this compound as an intermediate in these microbial degradation pathways are not extensively covered in the current literature. However, research has shown that microbes can effectively degrade synthetic estrogens like diethylstilbestrol, a related stilbene derivative. bohrium.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,4′-dihydroxy-trans-stilbene (DHS) |

| Resveratrol |

| Diethylstilbestrol (DES) |

| Dienestrol |

| Estradiol |

| DNA polymerase delta |

| Serratia marcescens |

| Stenotrophomonas tumulicola |

| Novosphingobium |

Environmental Relevance and Bioremediation Studies Involving 4,4 Dihydroxy Alpha Methylstilbene

Role of 4,4'-Dihydroxy-alpha-methylstilbene in Bisphenol A Biodegradation Pathways

This compound emerges as a significant, albeit often transient, intermediate in the microbial degradation of the widespread environmental contaminant Bisphenol A (BPA). Its formation is a key step in a novel metabolic pathway utilized by certain bacteria to break down the complex structure of BPA.

The bacterial breakdown of Bisphenol A can proceed through several pathways, one of which involves a distinctive oxidative skeletal rearrangement that leads to the formation of stilbene-based compounds. In this pathway, the initial enzymatic attack on the BPA molecule does not occur on the aromatic rings but rather on the aliphatic portion of the molecule.

The process begins with the oxidation of one of the methyl groups of the isopropylidene bridge in BPA. This hydroxylation leads to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol. Following this, a skeletal rearrangement occurs, yielding a triol intermediate, 1,2-bis(4-hydroxyphenyl)-2-propanol. This rearrangement is the major route of metabolism in certain Gram-negative bacteria, accounting for over 80% of the BPA transformation. nih.gov

This triol is then dehydrated, a step that results in the formation of this compound. This stilbene (B7821643) derivative is a critical juncture in the degradation sequence. It is subsequently subjected to rapid oxidative cleavage, which breaks the stilbene double bond. This cleavage results in the formation of two simpler aromatic compounds: 4-hydroxybenzaldehyde (B117250) and 4-hydroxyacetophenone. nih.gov These smaller molecules can then be further metabolized and eventually mineralized by the bacteria, meaning they are broken down into carbon dioxide and water. nih.gov

Several bacterial strains, particularly from the genera Pseudomonas and Sphingomonas, have been identified as capable of degrading Bisphenol A, with some utilizing the pathway that proceeds through this compound.

Sphingomonas species are frequently cited for their BPA degradation capabilities. For instance, a Gram-negative bacterium, initially identified as strain MV1, was found to metabolize BPA through the aforementioned pathway involving the formation of this compound. nih.gov Other sphingomonads, such as Sphingomonas sp. strain AO1 (later reclassified as Sphingomonas bisphenolicum) and Sphingomonas sp. strain TTNP3, also utilize a similar degradation route. asm.org The enzymatic system responsible for the initial hydroxylation and rearrangement in Sphingomonas bisphenolicum has been identified as a cytochrome P450 monooxygenase system. asm.org

Pseudomonas species are also prominent in the bioremediation of BPA. Strains like Pseudomonas putida YC-AE1 and Pseudomonas aeruginosa DU2 have demonstrated significant BPA degradation capabilities. nih.govmdpi.comfao.org While multiple degradation pathways exist within the Pseudomonas genus, the formation of stilbene intermediates represents a key strategy for cleaving the BPA molecule.

The table below summarizes some of the key bacterial strains involved in BPA degradation and the metabolites identified in their respective pathways.

| Microbial Strain | Degradation Capability | Key Intermediates Identified |

| Unidentified Gram-negative bacterium (strain MV1) | Metabolizes BPA primarily through a skeletal rearrangement pathway. nih.gov | 1,2-bis(4-hydroxyphenyl)-2-propanol, This compound , 4-hydroxybenzaldehyde, 4-hydroxyacetophenone. nih.gov |

| Sphingomonas sp. strain AO1 (S. bisphenolicum) | Degrades BPA via a pathway involving a rearranged product. asm.org | 1,2-bis(4-hydroxyphenyl)-2-propanol. asm.org |

| Sphingomonas sp. strain WH1 | Degrades BPA. asm.org | Not specified in the provided text. |

| Sphingomonas sp. strain TTNP3 | Degrades BPA, with the reaction catalyzed by a monooxygenase. asm.org | Not specified in the provided text. |

| Pseudomonas aeruginosa DU2 | Showed a 52.98% degradation of 5 mg/L BPA over 10 days. nih.gov | Not specified in the provided text. |

| Pseudomonas putida YC-AE1 | Capable of completely degrading 500 mg/L BPA within 72 hours. nih.gov | Not specified in the provided text. |

| Pseudomonas sp. P1 | Degraded 96.89% of BPA within 120 hours. mdpi.com | 4-vinylphenol, phenol (B47542), 4-isopropenyl phenol. mdpi.com |

Ecological Implications of Stilbene Metabolites in Environmental Systems

One of the primary concerns with BPA is its activity as an endocrine-disrupting chemical, largely due to its ability to mimic the hormone estrogen. Research has shown that some of its metabolites can also exhibit estrogenic activity, in some cases even more potent than the parent compound. nih.gov For instance, this compound (referred to as DHMS in some studies) has been shown to have a significantly higher binding affinity for the human estrogen receptor alpha compared to BPA itself. nih.gov In one study, the concentration of DHMS required to cause a 50% inhibition of labeled estradiol (B170435) binding (IC50) was approximately 1 x 10⁻⁶ M, whereas for BPA it was about 1 x 10⁻⁵ M, indicating a roughly tenfold higher binding affinity for the stilbene metabolite. nih.gov

Furthermore, in cell proliferation assays using human breast cancer cells (MCF-7), which are responsive to estrogens, this compound induced cell proliferation at concentrations ranging from 10⁻⁹ to 10⁻⁶ M. nih.gov This suggests that the transformation of BPA to a stilbene intermediate could, paradoxically, lead to a temporary increase in the estrogenic potency of the contaminants in an ecosystem.

The table below details the comparative xeno-estrogenic activity of BPA and some of its metabolites.

| Compound | 50% Inhibitory Concentration (IC50) for Estrogen Receptor Binding |

| Bisphenol A (BPA) | ~ 1 x 10⁻⁵ M nih.gov |

| This compound (DHMS) | ~ 1 x 10⁻⁶ M nih.gov |

| 2,2-bis(4-hydroxyphenyl)-1-propanol (BPA-OH) | ~ 1 x 10⁻² M nih.gov |

| 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propane (3-OH-BPA) | ~ 3 x 10⁻⁵ M nih.gov |

Perspectives and Future Directions in 4,4 Dihydroxy Alpha Methylstilbene Research

Development of Novel and Sustainable Synthetic Methodologies

While the condensation reaction of chloroacetone (B47974) and phenol (B47542) in the presence of concentrated sulfuric acid is a known method for synthesizing DHAMS, future research will likely focus on developing more sustainable and efficient synthetic routes. researchgate.net Green chemistry principles are expected to be a driving force, encouraging the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions. The exploration of catalytic systems, including biocatalysis, could offer pathways to higher yields and improved purity, minimizing the need for extensive purification steps. A key objective will be to develop methodologies that are not only environmentally benign but also economically viable for potential large-scale production.

Exploration of Advanced Functional Materials with Tailored Properties

DHAMS has been identified as a valuable component in the creation of advanced materials, particularly due to its liquid crystalline properties. It serves as an intermediate in the synthesis of thermotropic liquid crystalline polymers. usbio.net Future research is anticipated to delve deeper into the design and synthesis of novel polymers and composites incorporating DHAMS. By systematically modifying the molecular structure of DHAMS or the other monomers it is polymerized with, researchers can aim to tailor the properties of the resulting materials. This could include enhancing thermal stability, and tuning optical birefringence for applications in optical films and displays. The unique structure of DHAMS offers a scaffold for creating materials with specific functionalities, opening doors for its use in areas such as advanced coatings, and high-performance composites.

Deeper Elucidation of Non-Estrogenic Biological Mechanisms and Targets

While the estrogenic activity of many stilbene (B7821643) derivatives is well-documented, a significant area for future research lies in the comprehensive investigation of the non-estrogenic biological activities of DHAMS. Initial studies have pointed towards its potential as an antioxidant, capable of scavenging free radicals. ontosight.ai However, the precise molecular mechanisms and cellular targets responsible for these effects remain largely unexplored.

Future studies should aim to:

Identify specific molecular targets: Moving beyond general antioxidant activity, research should focus on identifying the specific enzymes, receptors, and signaling pathways that DHAMS interacts with.

Investigate anti-inflammatory and anticancer potential: Preliminary suggestions of anti-inflammatory and anticancer properties warrant in-depth investigation. ontosight.ai This would involve cell-based assays and potentially preclinical models to understand its efficacy and mechanism of action in these contexts.

Explore metabolic pathways: Understanding how DHAMS is metabolized in biological systems is crucial. It has been identified as a mouse metabolite, but further details of its metabolic fate in various organisms, including humans, are needed. ebi.ac.uk

A deeper understanding of these non-estrogenic effects could pave the way for novel therapeutic applications of DHAMS and its derivatives, distinct from hormonal modulation.

Application of Computational Chemistry and Molecular Modeling for Structure-Property Predictions

The use of computational chemistry and molecular modeling presents a powerful tool for accelerating research on DHAMS. paperswithcode.com These in silico approaches can provide valuable insights into the structure-property relationships of DHAMS and its derivatives, guiding experimental work and reducing the need for extensive trial-and-error synthesis and testing.

Key areas where computational methods will be instrumental include:

Predicting material properties: Molecular modeling can be used to simulate the packing and intermolecular interactions of DHAMS-based polymers, helping to predict their mechanical, thermal, and optical properties.

Elucidating biological interactions: Docking studies and molecular dynamics simulations can be employed to predict how DHAMS and its analogs bind to specific biological targets, such as enzymes and receptors. This can help in understanding the molecular basis of its biological activities and in designing new derivatives with enhanced potency and selectivity.

Guiding synthetic efforts: Computational tools can be used to predict the reactivity and stability of different synthetic intermediates, aiding in the design of more efficient and sustainable synthetic routes.

By integrating computational and experimental approaches, researchers can create a synergistic workflow that will significantly advance our understanding and application of 4,4'-Dihydroxy-alpha-methylstilbene.

Q & A

What are the key challenges in synthesizing 4,4'-Dihydroxy-alpha-methylstilbene with high purity, and what methodologies address these?

Basic Research Question

The primary challenge lies in minimizing dimer formation (e.g., cis-/trans-1,2,4,5-tetrakis(4-hydroxyphenyl)-4-pentenes) during dehydrohalogenation. A continuous process using stirred tank reactors enhances selectivity for the desired product by optimizing reaction kinetics and reducing side reactions . Post-synthesis purification techniques, such as recrystallization from methanol, are critical for isolating the compound in high purity.

How does this compound function in the enzymatic degradation of Bisphenol A (BPA)?

Advanced Research Question

In BPA degradation pathways, this compound is a key intermediate. BPA is first converted to 1,2-Bis(4-hydroxyphenyl)-2-propanol, which is enzymatically oxidized to form this compound via this compound dioxygenase (EC 1.13.-.-). This compound is further degraded to 4-hydroxyphenyl acetate and hydroquinone, facilitated by monooxygenases (EC 1.14.13.-) and esterases (EC 3.1.1-) .

What analytical techniques are effective for identifying and quantifying this compound in environmental or biological matrices?

Basic Research Question

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. For quantification in environmental samples, high-performance liquid chromatography (HPLC) with UV detection is widely used due to its sensitivity to phenolic groups. Spectroscopic data (e.g., 1H NMR peaks at δ 9.56 ppm for hydroxyl groups) and reference standards are essential for validation .

How does this compound influence the mechanical properties of epoxy resin systems?

Advanced Research Question

In epoxy resins derived from the diglycidyl ether of this compound, the compound enhances fracture toughness by forming a liquid crystalline phase during curing. This phase creates a microstructured matrix that improves impact resistance. The curing temperature and catalyst selection (e.g., sulfanilamide) critically affect the morphology and final mechanical performance .

What enzymatic transformations determine the environmental persistence or degradation of this compound?

Advanced Research Question

The compound’s environmental fate depends on microbial enzymes. Dioxygenases cleave the stilbene backbone, while esterases hydrolyze intermediates like 4-hydroxyphenyl acetate. Genomic studies of Bacillus sp. GZB reveal carboxylesterases (EC 3.1.1.1) and aldehyde dehydrogenases (EC 1.2.1.3) as critical for complete mineralization into TCA cycle metabolites (e.g., succinyl-CoA) .

What synthetic byproducts are commonly observed during this compound production, and how are they mitigated?

Basic Research Question

Dimers such as cis-/trans-1,2,4,5-tetrakis(4-hydroxyphenyl)-4-pentenes are major byproducts. Process optimization via controlled dehydrohalogenation in continuous reactors reduces dimer formation. Post-reaction purification steps, including selective crystallization and solvent extraction, isolate the target compound with >95% purity .

What derivatives of this compound have shown promise in biomedical or material science applications?

Advanced Research Question

Derivatives like 4,4'-dihydroxybenzophenone and triazole-functionalized analogs exhibit bioactivity. For example, 1,2,3-triazole derivatives demonstrate elastase inhibitory activity (IC50 < 10 µM), relevant for treating inflammatory diseases. In materials science, glycidyl ether derivatives improve thermal stability in epoxy composites .

How is this compound integrated into studies of endocrine disruption?

Advanced Research Question

The compound’s structural similarity to estrogenic stilbenes (e.g., diethylstilbestrol) makes it a model for studying receptor binding. Computational docking and in vitro assays (e.g., luciferase reporter gene assays) quantify its interaction with estrogen receptors (ERα/β), providing insights into structure-activity relationships for endocrine disruptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。